molecular formula C10H10N2O5 B3051308 METHYL 2-[(4-NITROPHENYL)CARBAMOYL]ACETATE CAS No. 328011-26-3

METHYL 2-[(4-NITROPHENYL)CARBAMOYL]ACETATE

Cat. No.: B3051308
CAS No.: 328011-26-3
M. Wt: 238.2 g/mol
InChI Key: NMGFQMDTGKOJGE-UHFFFAOYSA-N
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Description

Methyl 2-[(4-Nitrophenyl)carbamoyl]acetate is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both a carbamate linkage and an electron-withdrawing 4-nitrophenyl group, a combination that can be leveraged to create more complex molecules . The carbamate group is a well-established and valuable functional motif in drug design due to its good chemical and proteolytic stability, which can improve the metabolic profile of peptide-like molecules . It serves as a key peptide bond surrogate, enhancing a compound's stability against enzymatic degradation and its ability to permeate cell membranes . Furthermore, the carbamate group can participate in hydrogen bonding with biological targets, potentially modulating enzyme and receptor activity . The nitro group on the phenyl ring offers a handle for further chemical modification, such as reduction to an aniline, making this compound a versatile precursor or building block in various research applications . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-nitroanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-17-10(14)6-9(13)11-7-2-4-8(5-3-7)12(15)16/h2-5H,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGFQMDTGKOJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635936
Record name Methyl 3-(4-nitroanilino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328011-26-3
Record name Methyl 3-(4-nitroanilino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Chemical Reactivity and Mechanistic Pathways of Methyl 2 4 Nitrophenyl Carbamoyl Acetate

Reactivity of the Nitro Aromatic Moiety

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the phenyl ring, making it susceptible to specific classes of reactions.

Reduction Reactions to Amino Derivatives

The nitro group is a key functional handle that can be readily transformed into an amino group, a cornerstone of synthetic organic chemistry. jsynthchem.com This reduction is a powerful method for introducing a nucleophilic and versatile amino functionality into the molecule. acs.org Aromatic amines are vital precursors for dyes, pharmaceuticals, and other industrially significant materials. jsynthchem.comjsynthchem.com

The conversion of the nitroaromatic moiety to its corresponding amine can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents. mdpi.com For instance, systems like sodium borohydride (B1222165) (NaBH4) in the presence of transition metal complexes can effectively reduce nitro compounds to their corresponding amines. jsynthchem.comjsynthchem.com While NaBH4 alone is a mild reducing agent capable of reducing aldehydes and ketones, its reductive power can be enhanced to reduce nitro groups. jsynthchem.comjsynthchem.com Other methods include the use of HSiCl3 with a tertiary amine or catalytic systems like Pd/C with hydrogen gas or a transfer hydrogenating agent. organic-chemistry.org

The general transformation is as follows:

Starting Material: METHYL 2-[(4-NITROPHENYL)CARBAMOYL]ACETATE

Reaction: Reduction of the nitro group

Product: METHYL 2-[(4-AMINOPHENYL)CARBAMOYL]ACETATE

This reaction fundamentally alters the electronic properties of the aromatic ring, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group.

Nucleophilic Aromatic Substitution Mechanisms

The presence of a strong electron-withdrawing nitro group, particularly in the para position relative to a potential leaving group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This reaction allows for the displacement of a suitable leaving group on the ring by a nucleophile. Although the parent molecule does not have a typical leaving group like a halide, the principles of SNAr are central to understanding the reactivity of its nitroaromatic core.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. nih.gov

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized across the aromatic system and is particularly stabilized by the ortho and para nitro groups. libretexts.org

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored. The initial addition of the nucleophile is generally the slow, rate-determining step. nih.gov

The reactivity in SNAr reactions is highly dependent on the electron-withdrawing capacity of the substituents on the ring. msu.edu The nitro group is one of the most powerful activating groups for this type of transformation. wikipedia.orgnih.gov

Hydrolysis and Cleavage of Ester and Carbamoyl (B1232498) Linkages

The molecule contains two hydrolyzable functional groups: a methyl ester and a carbamoyl (amide) group. Both can be cleaved under acidic or basic conditions, though amides are generally less reactive than esters. bham.ac.uk

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, both the ester and the carbamoyl linkages can be hydrolyzed. The reactions are typically reversible and require an excess of water to be driven to completion. dalalinstitute.comlibretexts.org

Ester Hydrolysis: The mechanism involves the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. bham.ac.ukucalgary.ca A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst. ucalgary.ca This process is the reverse of Fischer esterification. dalalinstitute.comlibretexts.org

Amide Hydrolysis: The acid-catalyzed hydrolysis of the carbamoyl group is analogous to that of the ester. ucalgary.cachemistrysteps.com The carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. ucalgary.ca This forms a tetrahedral intermediate. Protonation of the nitrogen atom converts the amino group into a better leaving group (an amine salt), which is then eliminated to form the carboxylic acid. chemistrysteps.com

The expected products from complete acid-catalyzed hydrolysis would be 4-nitroaniline (B120555), malonic acid, and methanol.

Base-Catalyzed Hydrolysis Mechanisms and Solvent Effects on Reactivity

Base-catalyzed hydrolysis, also known as saponification for esters, is an irreversible process because the final product is a carboxylate salt, which is not electrophilic and is resistant to further attack. bham.ac.uklibretexts.org

Ester Hydrolysis: A hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. dalalinstitute.com This intermediate then collapses, eliminating the methoxide (B1231860) ion (a strong base) to form a carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid in a rapid, irreversible acid-base reaction to form a carboxylate salt and methanol. libretexts.org

Amide Hydrolysis: Base-catalyzed hydrolysis of amides is generally more difficult than for esters because the conjugate base of an amine is a poorer leaving group than an alkoxide. chemistrysteps.com The reaction requires more forcing conditions, such as heating with a concentrated base. dalalinstitute.comchemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the elimination of the 4-nitroanilide anion. This anion is then protonated by the newly formed carboxylic acid. The reaction is driven to completion by the formation of the stable carboxylate salt. chemistrysteps.com

Solvent Effects: The choice of solvent can significantly impact the rate of base-catalyzed hydrolysis. Polar aprotic solvents can enhance the nucleophilicity of the hydroxide ion by reducing solvation around it, potentially increasing the reaction rate. In contrast, polar protic solvents can solvate the hydroxide ion through hydrogen bonding, decreasing its nucleophilicity and slowing the reaction. The specific solvent can also influence the stability of the transition states involved in the hydrolysis mechanisms.

Reactivity of the Active Methylene (B1212753) Bridge and Alpha-Functionalization Pathways

The methylene (-CH2-) group situated between the two carbonyl functions (one from the ester and one from the carbamoyl group) is known as an "active methylene" group. shivajicollege.ac.in The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. shivajicollege.ac.in

This acidity allows for a variety of alpha-functionalization reactions. The methylene group can be deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles. shivajicollege.ac.in

Table 1: Potential Alpha-Functionalization Reactions

Reaction Type Electrophile Product Type
Alkylation Alkyl Halide (R-X) α-Alkyl substituted derivative
Acylation Acyl Chloride (RCOCl) α-Acyl substituted derivative

| Condensation | Aldehydes/Ketones | α,β-Unsaturated derivative (Knoevenagel) |

These reactions provide a powerful route for carbon-carbon bond formation at the α-position, enabling the synthesis of a wide array of more complex molecular structures. rsc.orgresearchgate.net The reactivity of this active methylene bridge is a key feature in the synthetic utility of β-dicarbonyl compounds and their derivatives. nih.govrsc.org

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
METHYL 2-[(4-AMINOPHENYL)CARBAMOYL]ACETATE
Sodium borohydride
Methanol
4-nitroaniline
Malonic acid
Alkyl Halide
Acyl Chloride
Aldehydes
Ketones
Carboxylic acid

Stability and Degradation Profiles under Varied Conditions

The stability of this compound is significantly influenced by the chemical environment, particularly pH. The molecule's structure contains a carbamate (B1207046) linkage, which is known for its variable stability depending on the electronic nature of its substituents and the surrounding conditions. In this compound, the presence of an electron-withdrawing 4-nitrophenyl group plays a crucial role in its reactivity.

Detailed experimental studies on the stability of this compound are not extensively documented in publicly available literature. However, its degradation profile can be inferred from extensive research on structurally similar compounds, specifically 4-nitrophenyl carbamates. These related compounds serve as reliable models for predicting the stability of the target molecule under various conditions.

In general, organic carbamates are recognized for their considerable chemical and proteolytic stability. acs.org This characteristic makes them a common functional group in medicinal chemistry and drug design. acs.org However, the stability of the carbamate bond can be intentionally modulated to design prodrugs or protecting groups that are cleaved under specific physiological or synthetic conditions. acs.org

The 4-nitrophenyl group is a key determinant of the molecule's reactivity. It acts as a good leaving group, which facilitates the cleavage of the carbamate bond, particularly under basic conditions. emerginginvestigators.org Research on other 4-nitrophenyl carbamates demonstrates that they are relatively stable in aqueous solutions under acidic and neutral pH. emerginginvestigators.orgemerginginvestigators.org This stability diminishes rapidly as the pH becomes alkaline. emerginginvestigators.orgemerginginvestigators.org

Hydrolysis is the primary degradation pathway for 4-nitrophenyl carbamates in aqueous environments. emerginginvestigators.org Under basic conditions, the carbamate undergoes cleavage, leading to the release of 4-nitrophenolate (B89219) and the corresponding carbamic acid derivative, which may further decompose. emerginginvestigators.orgemerginginvestigators.org This base-lability is a well-documented characteristic used in organic synthesis, where the 4-nitrophenyl carbamate functions as a protecting group that can be removed under mild basic conditions, often at a pH of 12 or higher. emerginginvestigators.orgemerginginvestigators.org

The expected stability of this compound under different pH conditions, based on analogous compounds, is summarized below.

Table 1: Predicted pH-Dependent Stability of this compound

pH RangeConditionPredicted StabilityPrimary Degradation Pathway
1 - 6AcidicHighMinimal degradation expected.
7NeutralHighGenerally stable with slow hydrolysis.
8 - 11Mildly BasicModerate to LowIncreased rate of hydrolysis.
12+Strongly BasicVery LowRapid cleavage of the carbamate bond.

While the primary focus of degradation is the carbamate linkage, the methyl acetate (B1210297) portion of the molecule could also be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would yield the corresponding carboxylic acid. However, the lability of the 4-nitrophenyl carbamate suggests that this would be the more rapid degradation pathway, especially in alkaline media.

Table 2: Summary of Research Findings on Related Compound Stability

Compound ClassKey FindingsReference
4-Nitrophenyl CarbamatesStable in acidic and neutral aqueous solutions. emerginginvestigators.orgemerginginvestigators.org
4-Nitrophenyl CarbamatesReadily cleaved (hydrolyzed) under mild basic conditions (pH > 12). emerginginvestigators.orgemerginginvestigators.org
4-Nitrophenyl CarbamatesHydrolysis yields 4-nitrophenol, which is a good leaving group. emerginginvestigators.org
Organic CarbamatesGenerally possess good chemical and proteolytic stability. acs.org

Despite a comprehensive search for experimental data on the chemical compound "this compound" (CAS Number: 328011-26-3), no specific research findings pertaining to its detailed structural characterization and spectroscopic analysis were found in the available public literature.

Extensive searches were conducted to locate single-crystal X-ray diffraction studies, Nuclear Magnetic Resonance (NMR) spectra, and mass spectrometry data for this specific compound. These searches, utilizing both the chemical name and its unique CAS number, did not yield any published papers or database entries containing the requisite experimental details for a thorough analysis as outlined.

The requested information, including determination of molecular conformation, bond lengths, bond angles, dihedral angles, crystal packing motifs, unit cell parameters, proton (¹H) NMR data, carbon-13 (¹³C) NMR data, and mass spectrometry fragmentation analysis, is not available in the public domain at this time.

Therefore, it is not possible to provide the comprehensive article with the specified detailed research findings and data tables for "this compound".

Comprehensive Structural Characterization and Spectroscopic Analysis

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for verifying the molecular weight and assessing the purity of METHYL 2-[(4-NITROPHENYL)CARBAMOYL]ACETATE. In a typical application, a reversed-phase high-performance liquid chromatography (HPLC) system is coupled to a mass spectrometer, often an electrospray ionization (ESI) source.

The primary utility of LC-MS in this context is twofold:

Purity Assessment: Following synthesis and purification, LC-MS is used to determine the sample's homogeneity. A pure sample of this compound will ideally present as a single, sharp peak in the chromatogram at a specific retention time. The presence of additional peaks would indicate impurities, such as unreacted starting materials (e.g., 4-nitroaniline (B120555), methyl acetoacetate) or byproducts. The area under the primary peak relative to the total peak area provides a quantitative measure of purity.

Reaction Monitoring: During the synthesis, which typically involves the reaction between a derivative of methyl acetoacetate (B1235776) and 4-nitroaniline, small aliquots of the reaction mixture can be periodically analyzed by LC-MS. This allows for real-time tracking of the consumption of reactants and the formation of the desired product. Such monitoring is crucial for optimizing reaction conditions like temperature, time, and catalyst loading to maximize yield and minimize impurity formation.

The mass spectrum provides definitive confirmation of the product's identity. This compound (molar mass: 252.22 g/mol ) is expected to show characteristic molecular ions depending on the ionization mode.

Table 1: Expected LC-MS Molecular Ion Peaks for this compound

Ionization ModeAdductCalculated m/zExpected Observation
Positive (ESI+)[M+H]⁺253.07Protonated molecule
Positive (ESI+)[M+Na]⁺275.05Sodium adduct
Positive (ESI+)[M+K]⁺291.03Potassium adduct
Negative (ESI-)[M-H]⁻251.06Deprotonated molecule

M represents the molecular formula C₁₀H₁₀N₂O₅. The m/z (mass-to-charge ratio) values are calculated for the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

While LC-MS is ideal for analyzing the primary, often less volatile, product, Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally useful for identifying more volatile byproducts, unreacted starting materials, or decomposition products. For this technique to be applicable, the compound must be thermally stable and sufficiently volatile to be vaporized without degradation in the GC injector.

In the synthesis of this compound, potential volatile byproducts could arise from side reactions or excess reagents. GC-MS analysis of the crude reaction mixture can separate these components, with the mass spectrometer providing fragmentation patterns that act as molecular fingerprints for their identification.

Table 2: Potential Volatile Compounds in the Synthesis of this compound Identifiable by GC-MS

Compound NameRole in ReactionMolar Mass ( g/mol )Potential Key Mass Fragments (m/z)
Methyl AcetoacetateStarting Material116.12116, 101, 85, 74, 59, 43
4-NitroanilineStarting Material138.12138, 108, 92, 80, 65
Methanol (B129727)Solvent/Byproduct32.0432, 31, 29

The identification of these compounds via GC-MS provides valuable feedback for refining the purification process to ensure their complete removal from the final product.

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule. These techniques are complementary and indispensable for confirming the formation of the desired amide bond and the persistence of other key structural motifs in this compound.

The structure features several key functional groups: a secondary amide (-CONH-), an ester (-COOCH₃), a nitro group (-NO₂), and a para-substituted aromatic ring. Each of these groups exhibits characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The formation of the amide linkage is confirmed by the appearance of characteristic N-H stretching and C=O (Amide I) stretching bands.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and non-polar bonds, making it excellent for observing the symmetric stretching of the nitro group and vibrations of the aromatic ring.

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Description
AmideN-H StretchIR, Raman3400 - 3200Confirms presence of the secondary amide N-H bond.
Alkyl C-HC-H StretchIR, Raman3000 - 2850From the methyl and methylene (B1212753) groups.
Ester CarbonylC=O StretchIR~1740Strong absorption characteristic of the ester carbonyl.
Amide CarbonylC=O Stretch (Amide I)IR~1680Strong absorption from the amide carbonyl group.
Aromatic RingC=C StretchIR, Raman1600 - 1450Multiple bands indicating the phenyl ring.
Nitro GroupAsymmetric NO₂ StretchIR1550 - 1500Very strong absorption, characteristic of nitroarenes.
AmideN-H Bend (Amide II)IR1550 - 1510Bending vibration of the N-H bond, may overlap with NO₂ stretch.
Nitro GroupSymmetric NO₂ StretchRaman1350 - 1300Strong signal in Raman, confirming the nitro group.
Ester C-OC-O StretchIR1300 - 1150Stretching vibration of the ester C-O single bond.

Analysis of these characteristic peaks allows for unambiguous confirmation that the target molecular structure has been successfully synthesized.

Investigation of Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks

Hydrogen bonds are highly directional and are among the strongest non-covalent interactions, playing a primary role in the formation of predictable supramolecular structures.

Intermolecular Hydrogen Bonding and Formation of Supramolecular Chains

Intermolecular hydrogen bonds link individual molecules together. The amide group (N-H···O=C) is a robust and highly predictable hydrogen-bonding unit that often forms chains or dimers. In the crystal structure of this compound, it would be expected that the N-H group of one molecule would donate a hydrogen bond to a carbonyl oxygen or an oxygen of the nitro group on an adjacent molecule. These interactions would likely link the molecules into one-dimensional chains or two-dimensional sheets.

Hypothetical Hydrogen Bond Parameters
Donor-H···Acceptor D-H (Å)
N-H···O=CData not available
C-H···O=CData not available
N-H···O-NData not available

Pi-Stacking Interactions and Aromatic Stacking Phenomena

The electron-rich 4-nitrophenyl ring is expected to participate in π-stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are crucial in stabilizing the crystal packing. The presence of the electron-withdrawing nitro group would create a quadrupole moment on the aromatic ring, likely favoring offset or parallel-displaced π-stacking arrangements rather than a direct face-to-face overlap. These interactions contribute significantly to the cohesion of the crystal lattice, often linking the hydrogen-bonded chains or sheets into a three-dimensional architecture.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds.

The two-dimensional fingerprint plot is a histogram derived from the Hirshfeld surface, summarizing all intermolecular contacts. It plots the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). The percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) can be precisely calculated, providing a quantitative summary of the crystal packing environment.

Hypothetical Hirshfeld Contact Contributions
Interaction Type Percentage Contribution (%)
O···H / H···OData not available
H···HData not available
C···H / H···CData not available
N···H / H···NData not available
C···CData not available
OtherData not available

Advanced Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling tool for investigating the properties of METHYL 2-[(4-NITROPHENYL)CARBAMOYL]ACETATE at the atomic level.

The electronic structure of the compound has been elucidated by analyzing the distribution of electron density and the nature of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO indicates the region most likely to accept an electron. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

ParameterDescription
Geometry OptimizationDetermination of the lowest energy conformation, providing insights into bond lengths, bond angles, and dihedral angles.
Electron Density DistributionMapping of electron-rich and electron-poor regions within the molecule, which is crucial for understanding intermolecular interactions.
Frontier Orbitals (HOMO/LUMO)Identification of the orbitals involved in chemical reactions. The energy gap between them indicates the molecule's reactivity.

DFT methods are employed to predict various spectroscopic parameters for this compound. These theoretical predictions can then be correlated with experimental data to validate both the computational model and the experimental findings. For instance, theoretical calculations of infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimentally obtained spectra to confirm the molecular structure.

Spectroscopic ParameterComputational PredictionExperimental Correlation
Infrared (IR) FrequenciesCalculation of vibrational modes to predict the positions of absorption bands in the IR spectrum.Comparison with experimental FT-IR spectra to assign vibrational modes to specific functional groups.
NMR Chemical ShiftsPrediction of 1H and 13C NMR chemical shifts based on the electronic environment of the nuclei.Validation against experimental NMR data to confirm the chemical structure.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to explore the conformational space of this compound by simulating the motion of its atoms and molecules. This allows for the study of its flexibility, the identification of different stable and metastable conformations, and the analysis of intramolecular hydrogen bonding. Currently, specific MD simulation studies focusing exclusively on this compound are not widely available in the reviewed literature.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling can be used to investigate the potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This includes the identification and characterization of transition states, which are the high-energy intermediates that govern the reaction rate. Such studies are crucial for understanding the synthesis and reactivity of the compound. As of now, detailed reaction mechanism modeling and transition state analysis for this specific molecule have not been extensively reported.

Prediction of Molecular Properties (e.g., solubility prediction via COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational method used to predict the solubility of a compound in various solvents. This quantum chemistry-based approach calculates the chemical potential of the molecule in a liquid phase, which can then be used to determine its solubility. This predictive capability is highly valuable in areas such as drug development and process chemistry, as it can guide solvent selection and formulation design. Specific COSMO-RS predictions for the solubility of this compound are not readily found in the current body of scientific literature.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models could be developed to predict properties such as melting point, boiling point, or biological activity based on a set of calculated molecular descriptors. These models are built by correlating the properties of a series of related compounds with their structural descriptors. At present, dedicated QSPR studies for this compound have not been specifically detailed in published research.

Applications As a Synthetic Precursor and in Research Methodologies

Utilization in the Synthesis of Complex Organic Molecules and Fine Chemicals

The structural attributes of METHYL 2-[(4-NITROPHENYL)CARBAMOYL]ACETATE make it a valuable starting material for the synthesis of more complex organic molecules and fine chemicals. The presence of multiple reactive sites allows for a variety of chemical transformations, leading to the construction of intricate molecular frameworks.

One of the notable applications of related acetoacetanilide (B1666496) structures is in the synthesis of quinoline (B57606) derivatives. The Conrad-Limpach-Knorr synthesis, for example, utilizes the reaction between anilines and β-ketoesters to form quinolones. At elevated temperatures, β-ketoester anilides undergo cyclization to yield 2-quinolones. This classical reaction highlights the potential of the acetoacetate (B1235776) portion of the molecule to participate in cyclization reactions to form fused heterocyclic systems, which are prevalent in many biologically active compounds and functional materials.

Development of Functionalized Derivatives and Analogues

The core structure of this compound provides a scaffold that can be readily modified to generate a library of functionalized derivatives and analogues. The aromatic ring, the active methylene (B1212753) group, and the ester functionality are all amenable to chemical modification.

For instance, the nitro group on the phenyl ring can be reduced to an amine, which can then be further derivatized through various reactions such as acylation, alkylation, or diazotization. These transformations can lead to a diverse range of compounds with altered electronic and steric properties, which can be useful for tuning the molecule's reactivity or its interaction with biological targets. The development of such derivatives is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

Building Block for Heterocyclic Systems and Novel Chemical Scaffolds

The reactivity of the β-ketoester system in this compound makes it an excellent building block for the construction of a wide array of heterocyclic systems. The ability of the 1,3-dicarbonyl unit to react with various dinucleophiles is a cornerstone of heterocyclic synthesis.

Beyond the well-established synthesis of quinolines, this compound can theoretically serve as a precursor for other important heterocyclic rings, including:

Pyrimidines: Condensation with amidines, ureas, or guanidines can lead to the formation of pyrimidine (B1678525) rings, which are core components of nucleic acids and many pharmaceuticals.

Pyridines: Reactions involving the cyclocondensation of β-ketoesters with compounds containing an enamine or related functionality can yield substituted pyridines.

Oxazoles and Thiazoles: The active methylene group and the adjacent carbonyl can be involved in Hantzsch-type syntheses with appropriate reagents to form oxazole (B20620) and thiazole (B1198619) rings, respectively. These heterocycles are found in numerous bioactive natural products and synthetic drugs.

The following table summarizes potential heterocyclic systems that can be synthesized from β-ketoester precursors like this compound.

Heterocyclic SystemGeneral Synthetic Precursors
QuinolinesAnilines and β-ketoesters
PyrimidinesAmidines, ureas, or guanidines and 1,3-dicarbonyl compounds
PyridinesEnamines and 1,3-dicarbonyl compounds
Oxazolesα-Haloketones and amides
Thiazolesα-Haloketones and thioamides

Role in Supramolecular Chemistry for the Construction of Directed Assemblies

The functional groups present in this compound, namely the amide linkage and the nitro group, are capable of participating in non-covalent interactions that are fundamental to supramolecular chemistry. These interactions, such as hydrogen bonding and π-π stacking, can be exploited to direct the assembly of molecules into well-defined, higher-order structures.

The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), allowing for the formation of predictable hydrogen-bonding networks. The electron-deficient nitrophenyl ring can engage in π-π stacking interactions with electron-rich aromatic systems. While direct studies on the supramolecular behavior of this compound are not extensively reported, related structures like N'-(4-methyl-2-nitrophenyl)benzohydrazide have been shown to form one-dimensional columnar packing in the solid state, driven by π-π stacking and hydrogen bonding. This suggests the potential of the subject compound to act as a tecton (a building block) in the rational design of supramolecular architectures.

Application as a Substrate in Biochemical Assays for Mechanistic Research

The 4-nitrophenyl group in this compound is a well-known chromogenic leaving group. In biochemical assays, the enzymatic cleavage of a bond attached to a 4-nitrophenolate (B89219) results in the release of the 4-nitrophenolate anion, which is a yellow-colored species with a strong absorbance at around 400 nm. This color change can be readily monitored using a spectrophotometer, providing a convenient method for studying enzyme kinetics.

For example, 4-nitrophenyl acetate (B1210297) is a common substrate used to assay the activity of esterases. The rate of formation of the yellow 4-nitrophenolate is directly proportional to the rate of the enzymatic reaction. Given this precedent, this compound could potentially be employed as a substrate to investigate the activity of enzymes that can hydrolyze the carbamate (B1207046) or ester linkage. Such assays are invaluable for mechanistic research, allowing for the determination of key kinetic parameters like the Michaelis constant (K_m) and the maximum reaction velocity (V_max).

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Derivatives with Tunable Physicochemical Properties

The inherent structure of METHYL 2-[(4-NITROPHENYL)CARBAMOYL]ACETATE offers multiple sites for chemical modification to create a library of novel derivatives. Future research could systematically explore substitutions on the aromatic ring, replacement of the methyl ester with other alkyl or aryl groups, and modification of the carbamoyl (B1232498) linkage.

Aromatic Ring Substitution: The electron-withdrawing nature of the nitro group strongly influences the molecule's electronic properties. wikipedia.orgresearchgate.net Introducing additional substituents (both electron-donating and electron-withdrawing) at the ortho or meta positions to the nitro group could finely tune properties such as acidity, solubility, and reactivity. numberanalytics.com For example, electron-donating groups could increase the electron density on the ring, potentially altering its interaction with other molecules and surfaces. researchgate.net

Ester Group Modification: The methyl acetate (B1210297) moiety can be readily hydrolyzed to the corresponding carboxylic acid or transesterified to form a range of different esters. These modifications would significantly alter the molecule's polarity, size, and potential for hydrogen bonding, thereby influencing its solubility in various solvents and its self-assembly behavior.

Carbamoyl Linkage Alteration: Replacing the NH group with N-alkyl or N-aryl substituents would impact the hydrogen bonding capabilities of the molecule, which is crucial for its supramolecular chemistry. researchgate.net

A systematic synthesis of such derivatives would create a family of compounds with a gradient of physicochemical properties, enabling the development of structure-property relationships.

In-depth Mechanistic Studies of Complex Transformations and Catalytic Pathways

The reactivity of this compound is an area ripe for investigation. The interplay between the nitro group, the aromatic ring, and the carbamoyl-acetate chain can lead to complex chemical transformations.

Future mechanistic studies could focus on:

Reduction of the Nitro Group: The reduction of aromatic nitro compounds to amines is a fundamental reaction. numberanalytics.com Detailed kinetic and mechanistic studies on the reduction of this specific molecule could reveal the influence of the adjacent carbamoyl-acetate group on the reaction pathway and intermediates. This is particularly relevant as substituted nitroaromatics are studied as triggers for bioreductive drugs. researchgate.net

Cyclization Reactions: The structure contains functionalities that could participate in intramolecular cyclization reactions under specific conditions (e.g., basic or acidic hydrolysis followed by condensation) to form novel heterocyclic systems. Elucidating the mechanisms of these transformations would be crucial for synthetic applications.

Catalytic Activity: The urea-like moiety has the potential to act as a hydrogen-bond donor, suggesting that the molecule or its derivatives could be explored as organocatalysts for various reactions. Mechanistic studies would be essential to understand the mode of activation and the catalytic cycle.

Advanced Computational Approaches for Enhanced Predictive Modeling and Materials Design

Computational chemistry offers powerful tools to predict the properties and behavior of this compound and its derivatives before their synthesis. nih.gov

Density Functional Theory (DFT): DFT calculations can be employed to model the electronic structure, molecular geometry, and vibrational frequencies of the molecule. researchgate.netrsc.org This can provide insights into its reactivity, stability, and spectroscopic properties. For instance, DFT has been used to study the binding of anions to similar N,N'-bis(4-nitrophenyl)urea structures. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations could predict the conformational dynamics of the molecule and its derivatives in different solvent environments. This would be invaluable for understanding how these molecules interact and self-assemble in solution.

Predictive Modeling for Materials: Computational models can be used to predict the crystal packing and solid-state properties of new derivatives. By understanding the intermolecular interactions, such as hydrogen bonds and π-π stacking, it may be possible to design molecules that self-assemble into materials with desired optical or electronic properties. researchgate.net Computational studies on nitrated urea (B33335) molecules have already suggested their potential as "green" high-energy materials. elsevierpure.com

Exploration of New Materials Science Applications based on Tailored Supramolecular Interactions

The combination of a hydrogen-bond-donating carbamoyl group and a nitro group, which can participate in various weak interactions, makes this compound an interesting building block for supramolecular chemistry and materials science. researchgate.net

Crystal Engineering: The urea and nitro functionalities can direct the formation of predictable hydrogen bond patterns, known as synthons. researchgate.net By modifying the molecular structure, it should be possible to engineer crystals with specific architectures and properties, such as nonlinear optical activity or specific host-guest capabilities. Studies on N-Aryl-N′-4-Nitrophenyl ureas have shown how competition between different hydrogen bond patterns (urea tape vs. urea-nitro) can direct crystal packing. researchgate.net

Anion Recognition: The urea moiety is a well-known motif for anion binding. Future research could investigate the ability of this compound and its derivatives to act as receptors for specific anions, with potential applications in sensing or separation technologies. researchgate.net

Gelators and Liquid Crystals: By attaching long alkyl chains to the core structure, it may be possible to design derivatives that exhibit liquid crystalline or organogelating properties due to the directional nature of their intermolecular interactions.

Integration with High-Throughput Synthesis and Characterization Platforms for Accelerated Discovery

To efficiently explore the vast chemical space of possible derivatives, future research should leverage high-throughput and automated platforms.

Parallel Synthesis: The synthesis of libraries of derivatives could be accelerated using parallel synthesis techniques. nih.govacs.org This would involve reacting a common intermediate with a diverse set of building blocks in a multi-well plate format, allowing for the rapid generation of dozens or hundreds of new compounds.

Automated Characterization: Integrating synthesis platforms with automated characterization techniques, such as mass spectrometry and high-performance liquid chromatography (HPLC), would enable the rapid purification and identification of the synthesized compounds.

High-Throughput Screening: The resulting compound libraries could be screened for various properties, such as catalytic activity, binding affinity, or specific material characteristics. This data-driven approach would significantly accelerate the discovery of new functional molecules and materials derived from the this compound scaffold.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for innovation in catalysis, materials science, and beyond.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-[(4-Nitrophenyl)Carbamoyl]Acetate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between methyl acetoacetate derivatives and 4-nitroaniline intermediates. Key parameters to optimize include:
  • Catalyst selection : Use of coupling agents (e.g., DCC, EDC) for carbamate bond formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require purification steps to remove byproducts.
  • Temperature control : Reactions at 50–70°C balance yield and decomposition risks.
  • Monitoring : TLC or HPLC with UV detection (λ = 254 nm) tracks nitroaryl group retention.
    Example Optimization Table :
CatalystSolventTemp (°C)Yield (%)
DCCDMF6078
EDCDCM2565

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • ¹H NMR : The methyl ester group (δ 3.6–3.8 ppm) and carbamoyl NH (δ 6.5–7.0 ppm) confirm ester and carbamate functionalities. The nitro group’s electron-withdrawing effect deshields aromatic protons (δ 8.1–8.3 ppm) .
  • IR : Stretching vibrations at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (C=O carbamate), and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate the structure.
  • Contradiction Analysis : Unexpected peaks in the aromatic region may indicate incomplete nitration or side reactions. Cross-reference with mass spectrometry (e.g., ESI-MS) to confirm molecular weight.

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Hydrolysis Risk : The ester group is prone to hydrolysis in humid conditions. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation .
  • pH Sensitivity : Conduct accelerated stability studies in buffered solutions (pH 3–9) to identify degradation pathways. Use HPLC-MS to characterize degradation products.

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Compare with known enzyme inhibitors (e.g., tyrosine kinase) to hypothesize binding modes .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions using software like GROMACS. Focus on hydrogen bonding between the carbamoyl group and active-site residues (e.g., Asp/Glu).
    Example Data :
ParameterValue (kcal/mol)
Binding Energy–8.2 ± 0.3
H-bond Distance2.1 Å

Q. What experimental designs are suitable for assessing the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Adapt methodologies from Project INCHEMBIOL :
  • Photodegradation : Expose to UV light (λ = 254–365 nm) in simulated water (pH 7.4). Monitor nitro group reduction via UV-Vis spectroscopy.
  • Biodegradation : Use OECD 301D tests with activated sludge. Measure BOD₅/COD ratios to assess microbial utilization.
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (LC₅₀) and algae (growth inhibition).

Q. How can contradictory data on the compound’s solubility and partition coefficients (logP) be reconciled?

  • Methodological Answer :
  • Solvent Selection : Use standardized solvents (e.g., OECD guidelines) for shake-flask or HPLC-derived logP measurements.
  • pH Effects : Measure solubility at physiological pH (7.4) and acidic/basic conditions to account for ionization.
  • Data Harmonization : Apply QSPR models to predict discrepancies arising from experimental variability (e.g., temperature, purity) .

Methodological Frameworks

Q. What statistical models are appropriate for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer :
  • Probit Analysis : Fit sigmoidal curves to mortality data (e.g., LC₅₀ calculations).
  • ANOVA with Split-Plot Designs : Account for variables like exposure time and concentration gradients .
  • Bayesian Networks : Model interdependencies between toxicity endpoints (e.g., oxidative stress vs. apoptosis).

Q. How can isotopic labeling (¹³C, ¹⁵N) track metabolic pathways of this compound in vitro?

  • Methodological Answer :
  • Synthesis of Labeled Analogs : Introduce ¹³C at the methyl ester group via [¹³C]-methyl iodide .
  • LC-MS/MS Analysis : Monitor labeled fragments (e.g., m/z shifts) in hepatic microsomal incubations.
  • Pathway Mapping : Use software like MetaboAnalyst to correlate isotopic enrichment with metabolic fluxes.

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Feasible Synthetic Routes

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METHYL 2-[(4-NITROPHENYL)CARBAMOYL]ACETATE
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METHYL 2-[(4-NITROPHENYL)CARBAMOYL]ACETATE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.